molecular formula C24H18F2N4O5S B11053082 N-(diaminomethylidene)-4-{2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide

N-(diaminomethylidene)-4-{2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide

Cat. No. B11053082
M. Wt: 512.5 g/mol
InChI Key: HTYZYWVMBDYUMB-XUTLUUPISA-N
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Description

N-(diaminomethylidene)-4-{2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenyl groups, a pyrrol ring, and a benzenesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(diaminomethylidene)-4-{2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide involves multiple steps, including the formation of the pyrrol ring and the introduction of fluorophenyl groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(diaminomethylidene)-4-{2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound’s unique properties make it suitable for various industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(diaminomethylidene)-4-{2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, N-(diaminomethylidene)-4-{2-(3-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include those with pyrrol rings, fluorophenyl groups, or benzenesulfonamide moieties. The uniqueness of this compound lies in its specific arrangement of these groups, which may confer distinct chemical and biological properties.

properties

Molecular Formula

C24H18F2N4O5S

Molecular Weight

512.5 g/mol

IUPAC Name

2-[4-[(3E)-2-(3-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]phenyl]sulfonylguanidine

InChI

InChI=1S/C24H18F2N4O5S/c25-15-6-4-13(5-7-15)21(31)19-20(14-2-1-3-16(26)12-14)30(23(33)22(19)32)17-8-10-18(11-9-17)36(34,35)29-24(27)28/h1-12,20,31H,(H4,27,28,29)/b21-19+

InChI Key

HTYZYWVMBDYUMB-XUTLUUPISA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N

Origin of Product

United States

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